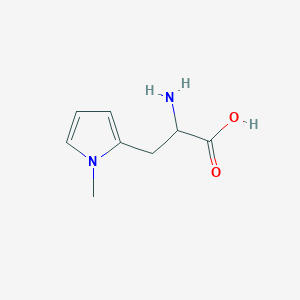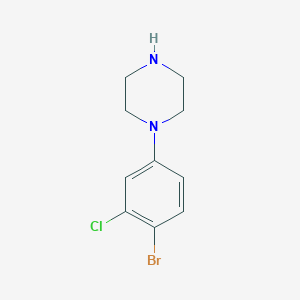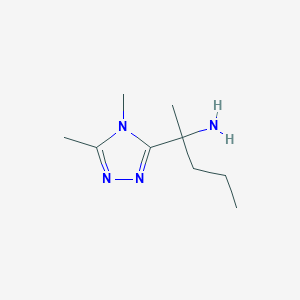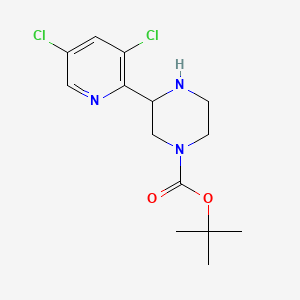
1-(2-Chloro-4-fluorobenzyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-4-fluorobenzyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H10ClFO2 It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a benzyl group substituted with chlorine and fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-fluorobenzyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Benzyl Halide: The starting material, 2-chloro-4-fluorotoluene, undergoes halogenation to form 2-chloro-4-fluorobenzyl chloride.
Cyclopropanation: The benzyl chloride is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a Simmons-Smith reagent to form the cyclopropane ring.
Carboxylation: The resulting cyclopropane derivative is then carboxylated using carbon dioxide under basic conditions to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
化学反応の分析
Types of Reactions
1-(2-Chloro-4-fluorobenzyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
Substitution: Various substituted benzyl derivatives.
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Esterification: Esters of this compound.
科学的研究の応用
1-(2-Chloro-4-fluorobenzyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Chloro-4-fluorobenzyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the cyclopropane ring and halogen substituents can influence its binding affinity and specificity for molecular targets.
類似化合物との比較
1-(2-Chloro-4-fluorobenzyl)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
1-(2-Chlorobenzyl)cyclopropane-1-carboxylic acid: Lacks the fluorine substituent, which may affect its reactivity and biological activity.
1-(4-Fluorobenzyl)cyclopropane-1-carboxylic acid: Lacks the chlorine substituent, leading to different chemical and biological properties.
1-Benzylcyclopropane-1-carboxylic acid: Lacks both chlorine and fluorine substituents, resulting in distinct reactivity and applications.
特性
分子式 |
C11H10ClFO2 |
|---|---|
分子量 |
228.65 g/mol |
IUPAC名 |
1-[(2-chloro-4-fluorophenyl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H10ClFO2/c12-9-5-8(13)2-1-7(9)6-11(3-4-11)10(14)15/h1-2,5H,3-4,6H2,(H,14,15) |
InChIキー |
MIDQYOJCDSTPLZ-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CC2=C(C=C(C=C2)F)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












